molecular formula C7H12N2OS B2735535 5,5-Diethyl-2-thioxoimidazolidin-4-one CAS No. 52868-48-1

5,5-Diethyl-2-thioxoimidazolidin-4-one

Cat. No.: B2735535
CAS No.: 52868-48-1
M. Wt: 172.25
InChI Key: DUNZCXMRIRFJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Diethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound with the molecular formula C7H12N2OS. It is part of the thiohydantoin family, which is known for its broad and potent biological profile.

Scientific Research Applications

5,5-Diethyl-2-thioxoimidazolidin-4-one has several scientific research applications:

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of 5,5-Diethyl-2-thioxoimidazolidin-4-one. Given the biological activity of similar compounds, it may be worthwhile to explore its potential use in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-2-thioxoimidazolidin-4-one typically involves the reaction of ethyl isothiocyanate with ethylamine in an alkaline medium. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiohydantoin derivative .

Industrial Production Methods

the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,5-Diethyl-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioxo group is crucial for its biological activity, as it can form strong interactions with enzyme residues .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Diphenyl-2-thioxoimidazolidin-4-one
  • 5,5-Dimethyl-2-thioxoimidazolidin-4-one
  • 5,5-Diethyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate

Uniqueness

This compound is unique due to its specific ethyl substituents, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .

Properties

IUPAC Name

5,5-diethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-3-7(4-2)5(10)8-6(11)9-7/h3-4H2,1-2H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNZCXMRIRFJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=S)N1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.